molecular formula C22H24F2N2O4 B4888818 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide

3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide

Cat. No. B4888818
M. Wt: 418.4 g/mol
InChI Key: IQXMOQKCUDQFOT-UHFFFAOYSA-N
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Description

3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as DAA-1106 and belongs to the family of benzamide derivatives. It has been extensively studied for its effects on the central nervous system and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide is not fully understood. However, it is believed to act as a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling and neuroprotection. Activation of the sigma-1 receptor has been shown to have anxiolytic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that promote inflammation. In addition, this compound has been shown to increase the levels of antioxidants, which are molecules that protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the sigma-1 receptor. However, one limitation of using this compound is its limited solubility in water. This can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide. One direction is the development of new synthetic analogs that may have improved pharmacological properties. Another direction is the study of the effects of this compound on other cellular processes, such as autophagy and mitochondrial function. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide involves several steps. The first step is the reaction between 4-methoxybenzoyl chloride and 2,5-difluoroaniline, which produces the intermediate compound 4-methoxy-N-(2,5-difluorobenzyl)benzamide. The second step involves the reaction of the intermediate compound with acetyl piperidine, which results in the formation of the final product 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide. The synthesis method for this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various preclinical studies. This compound has been shown to have anxiolytic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been used as a ligand for imaging studies of the central nervous system.

properties

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-N-[(2,5-difluorophenyl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O4/c1-14(27)26-9-7-18(8-10-26)30-21-12-15(3-6-20(21)29-2)22(28)25-13-16-11-17(23)4-5-19(16)24/h3-6,11-12,18H,7-10,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXMOQKCUDQFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCC3=C(C=CC(=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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